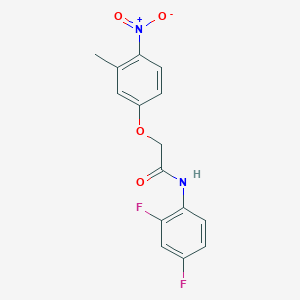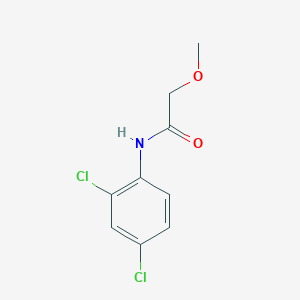
N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to have therapeutic potential in B-cell malignancies and autoimmune diseases.
Mecanismo De Acción
BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells. N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide works by binding to the active site of BTK and preventing its phosphorylation, thereby inhibiting downstream signaling pathways that promote B-cell survival and proliferation.
Biochemical and Physiological Effects:
In addition to its effects on B-cell survival and proliferation, N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in response to B-cell receptor stimulation. This suggests that N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide may have potential as a therapeutic agent in autoimmune diseases, where excessive cytokine production is a key feature.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide is its specificity for BTK, which reduces the risk of off-target effects. However, like many small molecule inhibitors, N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the optimal dosing and administration schedule for N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide in humans has not yet been established.
Direcciones Futuras
For research on N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide include clinical trials in patients with B-cell malignancies and autoimmune diseases, as well as further preclinical studies to optimize dosing and administration schedules. In addition, the development of more soluble analogs of N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide may improve its efficacy and reduce the risk of toxicity. Finally, the potential use of N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide in combination with other targeted therapies, such as inhibitors of the PI3K-AKT-mTOR pathway, is an area of active investigation.
Métodos De Síntesis
The synthesis of N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide involves several steps, starting with the reaction of 3,4-dimethoxybenzaldehyde with methylsulfonyl chloride to form the corresponding sulfone. This is then reacted with piperazine to form the piperazinecarboxamide, which is subsequently treated with 4,5-dihydro-1H-imidazol-2-amine to form the final product.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In these models, N-(3,4-dimethoxyphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been shown to inhibit BTK signaling and induce apoptosis (programmed cell death) in B-cells.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-4-methylsulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5S/c1-21-12-5-4-11(10-13(12)22-2)15-14(18)16-6-8-17(9-7-16)23(3,19)20/h4-5,10H,6-9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPURITWOVAORQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5844574.png)
![4-amino-5-[(4-methyl-1-piperazinyl)carbonyl]-3-phenyl-1,3-thiazole-2(3H)-thione](/img/structure/B5844581.png)
![4-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5844589.png)
![2,8,9-trimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5844601.png)


![4-chloro-N-[3-(1,3-dihydro-2H-isoindol-2-yl)phenyl]benzamide](/img/structure/B5844618.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-methylphenyl)acrylamide](/img/structure/B5844622.png)

![N'-{3-[(2-bromophenoxy)methyl]-4-methoxybenzylidene}-3-(4-chloro-1H-pyrazol-1-yl)propanohydrazide](/img/structure/B5844635.png)
![ethyl 2-({[(3-hydroxypropyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5844638.png)


